Schaftoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

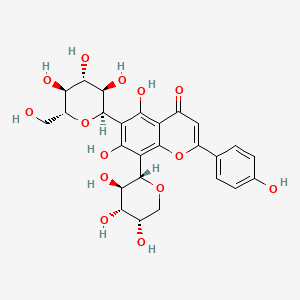

Schaftoside is a naturally occurring flavonoid glycoside, specifically a C-glycosylflavone. It is found in various plants, including rice (Oryza sativa), Grona styracifolia, and Desmodium styracifolium. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties .

Wissenschaftliche Forschungsanwendungen

Schaftoside has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study flavonoid biosynthesis and glycosylation pathways.

Wirkmechanismus

Schaftoside is a flavonoid compound found in various traditional Chinese medicinal plants . It has shown promise as a potential drug candidate for various diseases, including COVID-19 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the 3-chymotrypsin-like protease (3CL pro) and papain-like protease (PL pro) of the SARS-CoV-2 virus . These enzymes are key targets for discovering SARS-CoV-2 inhibitors . Additionally, this compound interacts with NlCDK1 , a CDK1 kinase of the Brown Planthopper .

Mode of Action

This compound inhibits the 3CL pro and PL pro of the SARS-CoV-2 virus . By inhibiting these enzymes, this compound prevents the virus from replicating within host cells . Furthermore, this compound enhances the immune response of host cells treated by COVID-19 . In the case of the Brown Planthopper, this compound binds with NlCDK1, potentially affecting its activation as a protein kinase .

Biochemical Pathways

The biosynthetic pathway of this compound involves the gene expansion of chalcone synthase (CHS) and isoflavone 2′-hydroxylase (HIDH) , along with the C-glucosyltransferase (CGT) . These genes are responsible for the robust biosynthesis of this compound . The expansion of these genes contributes to the abundant biosynthesis of this compound .

Pharmacokinetics

This compound undergoes poor metabolism in rat and human liver microsomes in vitro . In vivo, it is extensively excreted into urine and bile as an unchanged form . A physiologically based pharmacokinetic (PBPK) model of this compound has been developed to simulate its plasma concentration profile in rat and human after oral administration .

Result of Action

This compound has been shown to have antilithic and antioxidant effects . It improves cerebral ischemia-reperfusion injury by enhancing autophagy and reducing apoptosis and inflammation through the AMPK/mTOR pathway . Moreover, it inhibits SARS-CoV-2 enzymes and enhances the immune response .

Action Environment

Environmental factors play a crucial role in orchestrating this compound biosynthesis . Gene duplication events, particularly in segmentally duplicated Group II GsWRKYs, contribute to genomic adaptation in response to a changing environment . This aligns with the broader perspective that gene duplication events contribute to genomic adaptation in response to a changing environment .

Biochemische Analyse

Biochemical Properties

The biosynthesis of Schaftoside is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . These enzymes, proteins, and other biomolecules interact with this compound, leading to its production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The biosynthesis of this compound is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and its effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It has been reported that this compound has potential therapeutic effects in the treatment of COVID-19 .

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis of this compound is catalyzed by two C-glycosyltransferases (CGTs), which interact with various enzymes and cofactors .

Transport and Distribution

It is known that this compound is widely distributed in higher plants .

Subcellular Localization

It is known that this compound is a bioactive natural product widely distributed in higher plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of schaftoside in plants involves a two-step C-glycosylation pathway. This process is catalyzed by two C-glycosyltransferases: CGTa and CGTb. CGTa facilitates the C-glucosylation of the 2-hydroxyflavanone aglycone, while CGTb catalyzes the C-arabinosylation of the mono-C-glucoside .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Grona styracifolia and Desmodium styracifolium. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from plant extracts .

Analyse Chemischer Reaktionen

Types of Reactions: Schaftoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .

Vergleich Mit ähnlichen Verbindungen

Isoschaftoside: Similar to this compound but with different glycosylation patterns.

Orientin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Vitexin: Another C-glycosylflavone with comparable biological activities.

Uniqueness: this compound’s unique combination of C-glucosylation and C-arabinosylation distinguishes it from other flavonoid glycosides. Its dual antiviral and immune-enhancing properties make it particularly promising for therapeutic applications .

Eigenschaften

CAS-Nummer |

51938-32-0 |

|---|---|

Molekularformel |

C26H28O14 |

Molekulargewicht |

564.5 g/mol |

IUPAC-Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26+/m0/s1 |

InChI-Schlüssel |

MMDUKUSNQNWVET-WMRYYKKOSA-N |

SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

Isomerische SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |

Aussehen |

A crystalline solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Schaftoside; Apigenin 6-C-glucoside-8-C-arabinoside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.